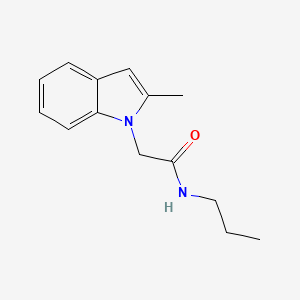
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a propylacetamide group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide typically involves the following steps:
Formation of 2-Methylindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
N-alkylation: The 2-methylindole undergoes N-alkylation with propylamine to form N-propyl-2-methylindole.
Acetylation: The final step involves the acetylation of N-propyl-2-methylindole with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: N-propyl-2-methylindole-1-amine.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The propylacetamide group may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindole: Lacks the propylacetamide group, making it less versatile in biological applications.
N-propylindole: Similar structure but without the methyl group at the 2-position.
Indole-3-acetamide: Contains an acetamide group at the 3-position instead of the 1-position.
Uniqueness
2-(2-Methyl-1H-indol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group at the 2-position and the propylacetamide group at the nitrogen atom enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
163629-02-5 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-(2-methylindol-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-8-15-14(17)10-16-11(2)9-12-6-4-5-7-13(12)16/h4-7,9H,3,8,10H2,1-2H3,(H,15,17) |
Clave InChI |
OIZPBWGTJSIIHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN1C(=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)

![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)






